molecular formula C26H22ClFN4O3 B14968356 3-(2-chloro-6-fluorobenzyl)-7-methyl-1-phenyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2-chloro-6-fluorobenzyl)-7-methyl-1-phenyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14968356
M. Wt: 492.9 g/mol
InChI Key: IUKOARCPPYVJDV-UHFFFAOYSA-N
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Description

3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine core, and various substituents such as chloro, fluoro, and phenyl groups. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions using appropriate halogenating agents.

    Final Coupling: The final step involves coupling the pyrimidine core with the pyrrolidine ring and other substituents under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with the nucleophile.

Scientific Research Applications

3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities and may exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds like pyrimidine-2,4-dione and pyrano[2,3-d]pyrimidine-2,4-dione have similar core structures and are studied for their pharmacological properties.

Uniqueness

The uniqueness of 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of substituents and structural features, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H22ClFN4O3

Molecular Weight

492.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-1-phenyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H22ClFN4O3/c1-16-14-18(24(33)30-12-5-6-13-30)22-23(29-16)32(17-8-3-2-4-9-17)26(35)31(25(22)34)15-19-20(27)10-7-11-21(19)28/h2-4,7-11,14H,5-6,12-13,15H2,1H3

InChI Key

IUKOARCPPYVJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4)C(=O)N5CCCC5

Origin of Product

United States

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